Cetylpyridinium

Description

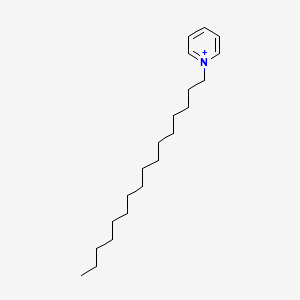

Structure

3D Structure

Propriétés

Key on ui mechanism of action |

When incorporated into mouthwashes, toothpastes, lozenges, or mouth sprays, cetylpyridinium chloride is expected to elicit a mechanism of action that decreases new dental plaque growth, decreases or removes existing dental plaque, diminishes the growth of pathogenic bacteria, and inhibits the production of virulence factors. Cetylpyridinium chloride is a quaternary ammonium compound that demonstrates a broad spectrum anti-bacterial activity. It possesses a cationic surface active agent surfactant which can absorb readily to oral surfaces. The molecules of this agent have both hydrophilic and hydrophobic groups. In action, the positively charged hydrophilic region of cetylpyridinium chloride molecules enables the compound to interact with microbial cell surfaces and even integrate into the bacterial cytoplasmic membrane. Consequently, there is a resultant disruption of bacterial membrane integrity causing a leakage of bacterial cytoplasmic components, interference with cellular metabolism, inhibition of cell growth, and ultimately - cell death. Moreover, cetylpyridinium chloride can also inhibit the synthesis of insoluble glucan by streptococcal glucosyltransferase, adsorb to pellicle-covered enamel, and inhibit co-adhesion of bacteria, and bind streptococcus mutans biofilms. This ability of cetylpyridinium chloride to be able to adsorb to pellicle covered enamel imparts substantivity to the compound molecules - that is retention in the mouth and continued antimicrobial activity for a period of time after rinsing. Taking these mechanisms into consideration, cetylpyridinium chloride may be considered an active ingredient that is effective in the treatment and prevention of bacterial or fungal disorders of the oropharyngeal cavity. |

|---|---|

Numéro CAS |

7773-52-6 |

Formule moléculaire |

C21H38N+ |

Poids moléculaire |

304.5 g/mol |

Nom IUPAC |

1-hexadecylpyridin-1-ium |

InChI |

InChI=1S/C21H38N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22/h15,17-18,20-21H,2-14,16,19H2,1H3/q+1 |

Clé InChI |

NEUSVAOJNUQRTM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1 |

SMILES canonique |

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1 |

Autres numéros CAS |

7773-52-6 |

Synonymes |

Angifonil Anhydrous, Cetylpyridinium Chloride Biosept Catamium Ceepryn Chloride Cetamium Cetylpyridinium Cetylpyridinium Chloride Cetylpyridinium Chloride Anhydrous Cetylpyridium Cetylyre Chloride Anhydrous, Cetylpyridinium Chloride, Ceepryn Chloride, Cetylpyridinium Dobendan Hexadecylpyridinium Merocets Pristacin Pyrisept Sterogenol |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Cetylpyridinium Chloride on Bacterial Cell Membranes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cetylpyridinium chloride (CPC) is a quaternary ammonium compound with broad-spectrum antimicrobial activity, widely utilized in various consumer and clinical products. Its primary mechanism of action involves a multi-step assault on the bacterial cell membrane, leading to a catastrophic loss of cellular integrity and subsequent cell death. This technical guide elucidates the core molecular interactions and biophysical consequences of CPC exposure on bacterial membranes, providing a detailed overview of the mechanism, quantitative efficacy data, and the experimental protocols used to characterize these effects.

Core Mechanism of Action

The bactericidal activity of CPC is a direct consequence of its amphiphilic molecular structure, which features a positively charged pyridinium headgroup and a long hydrophobic hexadecane tail.[1] This structure facilitates a series of interactions with the bacterial cell envelope, culminating in membrane disruption.

Electrostatic Binding to the Bacterial Surface

Bacterial cell membranes possess a net negative charge due to the presence of anionic molecules such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria.[2][3] The cationic pyridinium headgroup of CPC engages in strong electrostatic interactions with these negatively charged surface components.[1] This initial binding is a rapid process that displaces stabilizing divalent cations like Mg²⁺ and Ca²⁺ from the membrane surface.[2]

Hydrophobic Interaction and Membrane Insertion

Following electrostatic binding, the hydrophobic hexadecane tail of CPC inserts itself into the lipid bilayer of the bacterial cell membrane.[2] This insertion disrupts the highly ordered arrangement of the phospholipid acyl chains, leading to a disorganization of the membrane structure.[3]

Membrane Permeabilization and Leakage of Intracellular Contents

The insertion of CPC molecules creates hydrophilic domains within the hydrophobic core of the membrane, leading to a decrease in membrane fluidity and the formation of transient pores or vacancies.[2] This compromises the membrane's function as a selective barrier, resulting in the leakage of essential low molecular weight intracellular components, such as potassium ions (K⁺) and pentose.[2][3]

Concentration-Dependent Effects

The precise mechanism of CPC's action is concentration-dependent:

-

At low concentrations, CPC primarily interferes with the cell's osmoregulation and homeostasis by causing the leakage of small ions, which can trigger autolytic processes.[1][2]

-

At high concentrations, CPC leads to a more extensive disintegration of the membrane, resulting in the leakage of larger cytoplasmic contents, including proteins and nucleic acids.[1][2] This ultimately leads to cell lysis and the solubilization of the phospholipid bilayer into CPC-phospholipid micelles.[2]

The overall mechanism can be visualized as a sequential process, as depicted in the following diagram.

Quantitative Data on CPC Efficacy

The antimicrobial efficacy of CPC has been quantified against a wide range of bacteria. The following tables summarize key quantitative data from various studies.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while MBC is the lowest concentration that results in microbial death.

| Microorganism | CPC Concentration (µg/mL) | Reference(s) |

| Streptococcus mutans | 1 - 2 | [2] |

| Staphylococcus aureus (MSSA) | 2 | [2] |

| Staphylococcus aureus (MRSA) | 10 | [2] |

| Escherichia coli | 8 - 512 | [2] |

| Campylobacter jejuni | 2 - 8 | [2] |

| Porphyromonas gingivalis | >99.9% inhibition at 0.06% | [4] |

Bactericidal Efficacy (Log Reduction)

Log reduction provides a measure of the decrease in the number of viable bacterial cells.

| Microorganism(s) | CPC Concentration | Exposure Time | Log10 Reduction in CFU | Reference(s) |

| 24-h S. mutans biofilms | 0.05% | 10 min | ≥ 5 | [2] |

| 72-h S. mutans biofilms | 0.1% | 1 min | 3 | [2] |

| 72-h S. mutans biofilms | 0.1% | 10 min | ≥ 5 | [2] |

| Polymicrobial biofilms | 0.1% | 10 min | 4 - 6 | [2] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of CPC.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

Objective: To determine the lowest concentration of CPC that inhibits visible bacterial growth (MIC) and the lowest concentration that kills the bacteria (MBC).

Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound chloride (CPC) stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Incubator

-

Plate reader (optional, for OD600 measurements)

-

Sterile agar plates

Procedure:

-

Preparation of CPC dilutions: Prepare a serial two-fold dilution of CPC in CAMHB in a 96-well plate. The final volume in each well should be 100 µL. Include a growth control well (no CPC) and a sterility control well (no bacteria).

-

Inoculum preparation: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 100 µL of the bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC determination: The MIC is the lowest concentration of CPC in which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm (OD600).

-

MBC determination: To determine the MBC, take a 10 µL aliquot from each well that shows no visible growth and plate it onto an agar plate. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration of CPC that results in a ≥99.9% reduction in the initial inoculum.

Assessment of Membrane Fluidity using Fluorescence Anisotropy

This protocol utilizes a fluorescent probe to measure changes in membrane fluidity.

Objective: To quantify the effect of CPC on the fluidity of bacterial membranes.

Materials:

-

Bacterial culture

-

CPC solution

-

Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)

-

Buffer (e.g., PBS)

-

Fluorometer with polarization filters

Procedure:

-

Cell preparation: Harvest bacterial cells in the mid-logarithmic phase by centrifugation and wash them with buffer.

-

Labeling with fluorescent probe: Resuspend the cells in buffer containing the fluorescent probe (e.g., 1 µM DPH) and incubate in the dark to allow the probe to incorporate into the bacterial membranes.

-

Washing: Centrifuge the labeled cells and wash with buffer to remove any unincorporated probe.

-

CPC treatment: Resuspend the labeled cells in buffer and expose them to various concentrations of CPC for a defined period.

-

Fluorescence anisotropy measurement: Measure the fluorescence anisotropy using a fluorometer. The excitation and emission wavelengths will depend on the probe used (for DPH, excitation ~360 nm, emission ~430 nm).

-

Calculation: Fluorescence anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor. An increase in anisotropy indicates a decrease in membrane fluidity.

Visualization of Membrane Damage by Electron Microscopy

Objective: To visually inspect the morphological changes in bacterial cells and their membranes following treatment with CPC.

A. Scanning Electron Microscopy (SEM)

Procedure:

-

Sample preparation: Treat bacterial cells with CPC at the desired concentration and for the desired time.

-

Fixation: Fix the cells with a suitable fixative, such as 2.5% glutaraldehyde in a cacodylate buffer.[5]

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.

-

Drying: Critical point dry the samples to preserve their three-dimensional structure.

-

Coating: Sputter-coat the samples with a thin layer of a conductive metal (e.g., gold or platinum).

-

Imaging: Visualize the samples using a scanning electron microscope.

B. Transmission Electron Microscopy (TEM)

Procedure:

-

Sample preparation and fixation: Similar to SEM, treat and fix the bacterial cells.

-

Post-fixation: Post-fix the samples with osmium tetroxide to enhance contrast.

-

Dehydration and embedding: Dehydrate the samples and embed them in a resin (e.g., Epon).

-

Sectioning: Cut ultra-thin sections of the embedded samples using an ultramicrotome.

-

Staining: Stain the sections with heavy metal salts (e.g., uranyl acetate and lead citrate) to further enhance contrast.

-

Imaging: Visualize the internal structures of the bacterial cells using a transmission electron microscope.

Signaling Pathways and Logical Relationships

The interaction of CPC with the bacterial membrane is a direct biophysical process rather than a classical signaling pathway involving intracellular cascades. The logical relationship of events is a direct cause-and-effect chain initiated by the binding of CPC to the membrane.

Conclusion

The mechanism of action of this compound chloride is a well-characterized process rooted in the fundamental biophysics of its interaction with the bacterial cell membrane. Its cationic nature drives its accumulation at the bacterial surface, while its amphiphilic properties facilitate the disruption of the lipid bilayer. This leads to a cascade of events, including increased membrane permeability, leakage of vital intracellular components, and ultimately, cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of antimicrobial drug development. A thorough understanding of this mechanism is crucial for the continued development and optimization of CPC-based antimicrobial formulations.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. This compound Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Antimicrobial Activity, Biocompatibility and Anti-inflammatory Properties of this compound Chloride-based Mouthwash Containing Sodium Fluoride and Xylitol: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SEM Imaging of Bacteria or Cells after CPD | Facility for Electron Microscopy Research - McGill University [mcgill.ca]

Physicochemical properties of Cetylpyridinium chloride in aqueous solutions

An In-depth Technical Guide on the Physicochemical Properties of Cetylpyridinium Chloride in Aqueous Solutions

This compound chloride (CPC) is a cationic surfactant of significant interest in pharmaceutical formulations and scientific research due to its antimicrobial properties and its ability to form micelles in aqueous solutions. A thorough understanding of its physicochemical behavior is crucial for its effective application. This guide provides a detailed overview of the core physicochemical properties of CPC in aqueous environments, supported by quantitative data and experimental methodologies.

Micellization Behavior

The hallmark of surfactants like CPC in aqueous solution is the formation of self-assembled structures known as micelles. This process is primarily driven by the hydrophobic effect, which causes the nonpolar cetyl tails to aggregate, minimizing their contact with water, while the hydrophilic pyridinium head groups remain exposed to the aqueous phase.

Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is the specific concentration at which the formation of micelles begins. This fundamental property is influenced by various factors, including temperature and the presence of electrolytes.

Table 1: Critical Micelle Concentration (CMC) of this compound Chloride in Aqueous Solutions at Various Temperatures

| Temperature (°C) | CMC (mM) | Method of Determination |

| 20 | 0.92 | Electrical Conductivity |

| 25 | 1.01 | Electrical Conductivity |

| 30 | 1.12 | Electrical Conductivity |

| 35 | 1.22 | Electrical Conductivity |

| 40 | 1.33 | Electrical Conductivity |

Aggregation Number (Nagg)

The aggregation number refers to the average number of CPC molecules that constitute a single micelle. This parameter is also sensitive to environmental conditions.

Table 2: Aggregation Number of this compound Chloride Micelles

| Temperature (°C) | Aggregation Number (Nagg) | Method of Determination |

| 25 | 80 | Fluorescence Probe Method |

Thermodynamics of Micellization

The spontaneity and driving forces of the micellization process are described by thermodynamic parameters such as the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. The micellization of CPC is considered an entropy-driven process.

Table 3: Thermodynamic Parameters of Micellization for this compound Chloride

| Thermodynamic Parameter | Value |

| Gibbs Free Energy (ΔG°m) | -36.8 kJ/mol |

| Enthalpy (ΔH°m) | -1.5 kJ/mol |

| Entropy (ΔS°m) | 118 J/mol·K |

Surface Activity

As a surfactant, CPC actively adsorbs at interfaces, such as the air-water interface, leading to a reduction in the surface tension of the solution.

Table 4: Surface Tension Properties of this compound Chloride Solutions at 25°C

| Property | Value |

| Surface Tension at CMC (γcmc) | 38.5 mN/m |

| Maximum Surface Excess Concentration (Γmax) | 3.1 x 10⁻¹⁰ mol/cm² |

| Minimum Area per Molecule (Amin) | 0.54 nm² |

Experimental Protocols

Determination of CMC by Electrical Conductivity

-

Principle: The electrical conductivity of a surfactant solution exhibits a distinct change in slope when plotted against concentration. This inflection point corresponds to the CMC, as the formation of micelles alters the mobility of the charge-carrying species in the solution.

-

Methodology:

-

A series of aqueous solutions of CPC with varying concentrations are prepared.

-

The electrical conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.

-

The conductivity values are plotted as a function of the CPC concentration.

-

The resulting plot will show two linear regions. The intersection of the lines fitted to these regions provides the CMC value.

-

Determination of Aggregation Number by Fluorescence Probe Method

-

Principle: This technique utilizes a fluorescent probe that preferentially partitions into the micellar core. A quencher molecule is also introduced, and the quenching of the probe's fluorescence is monitored. The kinetics of this quenching process are dependent on the number of micelles and the distribution of the probe and quencher molecules, allowing for the calculation of the aggregation number.

-

Methodology:

-

Solutions of CPC are prepared at a concentration significantly above the CMC.

-

A fluorescent probe (e.g., pyrene) and a quencher (e.g., this compound ion itself or another suitable molecule) are added to the solutions.

-

The fluorescence intensity of the probe is measured as a function of the quencher concentration.

-

The aggregation number is determined by fitting the fluorescence quenching data to an appropriate model, such as the Poisson quenching model.

-

Visualizations

Caption: The process of micelle formation with increasing CPC concentration.

Caption: Workflow for determining the CMC using conductivity measurements.

Caption: The thermodynamic relationship governing CPC micellization.

Synthesis and Characterization of Novel Cetylpyridinium Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel derivatives of Cetylpyridinium Chloride (CPC). CPC, a quaternary ammonium compound, is a well-established antiseptic agent.[1][2] The development of novel CPC derivatives aims to enhance its therapeutic properties, including improved antimicrobial efficacy, reduced toxicity, and targeted delivery. This document details synthetic methodologies, presents key characterization data in a structured format, and explores the mechanistic aspects of these new chemical entities.

Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives primarily involves modifications of the cetyl (C16) alkyl chain or the pyridinium headgroup, as well as the formation of metal complexes.

Synthesis of this compound-Metal Complexes

Novel this compound-metal complexes have been synthesized to explore enhanced antimicrobial properties. Two notable examples are this compound Tetrachlorozincate ((CP)₂ZnCl₄) and this compound Trichlorostannate (CPC-Sn).[2][3]

Experimental Protocol: Synthesis of this compound Tetrachlorozincate ((CP)₂ZnCl₄) [4]

-

Preparation of Solutions: Prepare a 25 wt% aqueous solution of this compound chloride monohydrate and a 75 wt% aqueous solution of anhydrous zinc chloride.

-

Reaction: Add the zinc chloride solution dropwise to the this compound chloride solution under continuous magnetic stirring.

-

Isolation: A precipitate will form. Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid with deionized water and then purify by acetone extraction to yield an off-white solid.

-

Crystallization: Obtain single crystals suitable for X-ray diffraction by recrystallizing the purified product from acetone.

Experimental Protocol: Synthesis of this compound Trichlorostannate (CPC-Sn) [5]

-

Preparation of Solutions: Prepare a 25 wt% solution of this compound chloride monohydrate and a 10 wt% solution of stannous chloride dihydrate (SnCl₂·2H₂O) in absolute ethanol. Use sonication to ensure complete dissolution.

-

Reaction: Add the stannous chloride solution dropwise to the this compound chloride solution.

-

Crystallization: A crystalline "snowflake-like" material will form after several minutes.

-

Isolation and Washing: Filter the crystalline product and wash thoroughly with copious amounts of water.

-

Characterization: The resulting material can be characterized by techniques such as Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) and single-crystal X-ray diffraction.

Synthesis of Derivatives with Modified Pyridinium Headgroups

Modification of the pyridinium headgroup allows for the introduction of various functional groups, potentially altering the compound's biological activity and physicochemical properties. A general approach involves the quaternization of substituted pyridines with an appropriate alkyl halide.

General Experimental Protocol: N-Alkylation of Substituted Pyridines [6]

-

Reaction Setup: Dissolve the substituted pyridine derivative in a suitable solvent such as ethanol or DMF.

-

Addition of Alkyl Halide: Add the desired alkyl halide (e.g., benzyl bromide, 2-phenylethyl bromide) to the solution.

-

Reaction Conditions: Reflux the reaction mixture for a specified period (typically several hours) to facilitate the quaternization reaction.

-

Isolation and Purification: Cool the reaction mixture to allow the precipitation of the pyridinium salt. The product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol.

This methodology can be adapted to synthesize a variety of derivatives with different substituents on the pyridinium ring and varying alkyl chains.[7]

Characterization of Novel this compound Derivatives

A suite of analytical techniques is employed to elucidate the structure and physicochemical properties of the newly synthesized derivatives.

-

Single-Crystal X-ray Diffraction (SC-XRD): Provides definitive structural information, including bond lengths, bond angles, and crystal packing. For instance, SC-XRD analysis of (CP)₂ZnCl₄ revealed a stoichiometry of C₄₂H₇₆Cl₄N₂Zn, with two this compound cations per [ZnCl₄]²⁻ tetrahedron.[3] Similarly, CPC-Sn was found to have a 1:1 ratio of the this compound cation to the [SnCl₃]⁻ anion.[2]

-

Fourier Transform Infrared Spectroscopy (FTIR): Used to identify functional groups and confirm the formation of new complexes by observing shifts in characteristic vibrational bands.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and purity of the synthesized compounds.

-

Mass Spectrometry (MS): Confirms the molecular weight of the derivatives.

-

Thermal Analysis (DSC, TGA): Determines thermal properties such as melting point and decomposition temperature.

Quantitative Data Summary

The following tables summarize the key quantitative data for selected novel this compound derivatives.

Table 1: Physicochemical Properties of this compound-Metal Complexes

| Derivative | Molecular Formula | Stoichiometry | Crystal System | Reference |

| (CP)₂ZnCl₄ | C₄₂H₇₆Cl₄N₂Zn | 2:1 (CPC:Zn) | Monoclinic | [3][4] |

| CPC-Sn | C₂₁H₃₈NSnCl₃ | 1:1 (CPC:Sn) | Orthorhombic | [2][5] |

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of this compound Derivatives

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| (CP)₂ZnCl₄ | Staphylococcus aureus | 6 | [3] |

| Streptococcus mutans | 6 | [3] | |

| Salmonella enterica | 60 | [3] | |

| CPC | Staphylococcus aureus | 2-8 | [8] |

| Escherichia coli | 8-32 | [8] | |

| Candida albicans | 1-4 | [8] | |

| CHA | Staphylococcus aureus | 2-4 | [8] |

| Escherichia coli | 4-8 | [8] | |

| Candida albicans | 2-8 | [8] | |

| Substituted benzylidenehydrazinylpyridinium derivative (3d) | Staphylococcus aureus | 4 | [9] |

| Escherichia coli | 256 | [9] | |

| Pseudomonas aeruginosa | 32 | [9] | |

| Candida albicans | >2048 | [9] |

Note: CHA refers to Chlorhexidine Acetate, included for comparison.

Experimental Workflows and Signaling Pathways

General Synthesis Workflow

The synthesis of novel this compound derivatives typically follows a structured workflow from starting materials to the final, characterized product.

Caption: General workflow for the synthesis of novel this compound derivatives.

Antimicrobial Mechanism of Action

The primary antimicrobial mechanism of this compound and its derivatives involves the disruption of the bacterial cell membrane. The cationic pyridinium headgroup interacts with the negatively charged components of the bacterial cell wall, while the lipophilic cetyl tail inserts into and destabilizes the lipid bilayer. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Caption: Mechanism of bacterial cell membrane disruption by this compound derivatives.

Inhibition of Mast Cell Signaling Pathway

Recent studies have shown that this compound chloride can suppress mast cell function by targeting key components of their signaling pathways. Specifically, CPC has been found to inhibit the tyrosine phosphorylation of Syk kinase, a critical enzyme in the signaling cascade that leads to degranulation.

Caption: CPC inhibits Syk kinase phosphorylation in the mast cell signaling pathway.

Conclusion

The synthesis of novel this compound derivatives, particularly metal complexes and compounds with modified headgroups, presents a promising avenue for the development of new antimicrobial agents with enhanced efficacy. The detailed synthetic protocols and characterization data provided in this guide serve as a valuable resource for researchers in this field. Furthermore, the elucidation of their mechanisms of action, including their effects on eukaryotic signaling pathways, opens up new possibilities for their application in drug development. Future research should focus on expanding the library of these derivatives and conducting comprehensive in vivo studies to fully assess their therapeutic potential.

References

- 1. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 2. This compound Trichlorostannate: Synthesis, Antimicrobial Properties, and Controlled-Release Properties via Electrical Resistance Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Investigation of the Antimicrobial Activity of this compound Tetrachlorozincate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combination of this compound Chloride and Chlorhexidine Acetate: A Promising Candidate for Rapid Killing of Gram-Positive/Gram-Negative Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Dawn of a New Antiseptic: An In-depth Technical Guide to the Early Studies on the Antimicrobial Activity of Cetylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on the antimicrobial properties of Cetylpyridinium Chloride (CPC), with a particular focus on the seminal work conducted in the 1940s. The initial discovery of CPC's antimicrobial activity can be traced back to 1939 in the laboratories of the Wm. S. Merrell Company.[1][2] A pivotal publication by Quisno and Foter in 1946, titled "Cetyl Pyridinium Chloride: I. Germicidal Properties," laid the groundwork for understanding the efficacy and spectrum of this novel antiseptic agent.[3][4][5][6] This guide delves into the experimental methodologies, quantitative data, and early mechanistic insights from this critical period of research.

Core Antimicrobial Action: Mechanism of Action

Early investigations into the mechanism of action of this compound Chloride revealed its potent ability to disrupt the bacterial cell membrane. As a cationic quaternary ammonium compound, the positively charged pyridinium head of the CPC molecule is electrostatically attracted to the negatively charged components of the bacterial cell surface.[7] The long, hydrophobic hexadecane tail then penetrates the lipid bilayer of the cell membrane.[7]

This insertion disrupts the structural integrity and fluidity of the membrane, leading to increased permeability. The compromised membrane can no longer effectively regulate the passage of ions and essential cellular components, resulting in their leakage from the cell. This ultimately leads to a loss of metabolic function, cessation of growth, and cell death.[7]

Quantitative Assessment of Antimicrobial Efficacy

The germicidal potency of this compound Chloride was rigorously quantified in early studies using the phenol coefficient method, a standard for evaluating disinfectants at the time.[8][9][10] This method compares the bactericidal efficacy of a disinfectant to that of phenol against a specific microorganism under standardized conditions.

Phenol Coefficient Data

The following table summarizes the phenol coefficients of this compound Chloride against various microorganisms as determined by Quisno and Foter (1946). The coefficients were determined using the Food and Drug Administration (F.D.A.) method of the United States Department of Agriculture.

| Microorganism | Phenol Coefficient (10 minutes at 20°C) |

| Staphylococcus aureus | 133 |

| Salmonella typhi | 100 |

| Escherichia coli | 100 |

| Streptococcus pyogenes | 160 |

| Corynebacterium diphtheriae | 167 |

| Pseudomonas aeruginosa | 71 |

| Mycobacterium tuberculosis (human) | 50 |

| Trichophyton interdigitale | 125 |

Data sourced from Quisno & Foter, 1946.

Factors Influencing Antimicrobial Activity

Early researchers also investigated various factors that could influence the antimicrobial efficacy of CPC.

-

Effect of Organic Matter: The presence of organic matter, such as serum, was found to reduce the germicidal activity of CPC. This is a critical consideration for the application of antiseptics in biological environments.

-

Effect of pH: The antimicrobial activity of CPC was observed to be relatively stable across a range of pH values.

-

Effect of Temperature: An increase in temperature was shown to enhance the bactericidal action of CPC.

Experimental Protocols from Early Studies

The following sections detail the methodologies employed in the foundational research on this compound Chloride's antimicrobial properties.

Phenol Coefficient Determination (F.D.A. Method)

This method was central to the early evaluation of CPC's potency.

1. Test Organisms:

- Salmonella typhi (Hopkins strain)

- Staphylococcus aureus (No. 209)

- Other microorganisms as listed in the data table.

2. Culture Media:

- Standard nutrient broth was used for the cultivation of test organisms. For streptococci, dextrose broth was employed.

3. Inoculum Preparation:

- 24-hour broth cultures of the test organisms were used.

4. Disinfectant and Phenol Solutions:

- Aqueous solutions of this compound Chloride were prepared at various dilutions.

- Standardized solutions of phenol were used as the reference.

5. Test Procedure:

- 5 ml of each disinfectant dilution was placed in a sterile test tube.

- 0.5 ml of the 24-hour broth culture of the test organism was added to each tube.

- The tubes were maintained at a constant temperature of 20°C.

- At intervals of 5, 10, and 15 minutes, a loopful of the mixture was transferred to a tube of sterile nutrient broth.

- These subculture tubes were incubated at 37°C for 48 hours.

- The presence or absence of growth in the subculture tubes was recorded.

6. Calculation of Phenol Coefficient:

- The highest dilution of the disinfectant that killed the test organism in 10 minutes but not in 5 minutes was determined.

- The phenol coefficient was calculated by dividing the dilution of the test disinfectant by the dilution of phenol that produced the same endpoint.

Start [label="Start", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Prepare_Cultures [label="Prepare 24-hour\nbroth cultures of\ntest organisms", fillcolor="#F1F3F4", fontcolor="#202124"];

Prepare_Solutions [label="Prepare dilutions of\nCPC and Phenol", fillcolor="#F1F3F4", fontcolor="#202124"];

Inoculation [label="Add 0.5 ml of culture\nto 5 ml of each\ndisinfectant dilution", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Incubation_20C [label="Incubate at 20°C", fillcolor="#FBBC05", fontcolor="#202124"];

Subculture [label="Transfer loopful to\nsterile broth at 5, 10,\nand 15 minutes", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Incubation_37C [label="Incubate subcultures\nat 37°C for 48 hours", fillcolor="#FBBC05", fontcolor="#202124"];

Observe_Growth [label="Observe for growth\nin subcultures", fillcolor="#F1F3F4", fontcolor="#202124"];

Calculate_PC [label="Calculate\nPhenol Coefficient", shape=parallelogram, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Prepare_Cultures;

Start -> Prepare_Solutions;

Prepare_Cultures -> Inoculation;

Prepare_Solutions -> Inoculation;

Inoculation -> Incubation_20C;

Incubation_20C -> Subculture;

Subculture -> Incubation_37C;

Incubation_37C -> Observe_Growth;

Observe_Growth -> Calculate_PC;

Calculate_PC -> End;

}

Bacteriostatic and Bactericidal Action

To differentiate between the inhibitory and lethal effects of CPC, the following method was employed.

1. Initial Exposure:

- Similar to the phenol coefficient test, bacteria were exposed to various dilutions of CPC for specific time intervals.

2. Neutralization:

- To counteract the bacteriostatic effect of any residual CPC carried over into the subculture medium, a neutralizing agent was sometimes used in the subculture broth. Early studies explored various substances for this purpose.

3. Subculture and Observation:

- Following the exposure period and neutralization, loopfuls of the mixture were transferred to sterile broth.

- The absence of growth after incubation indicated a bactericidal effect, while the presence of growth suggested a bacteriostatic effect at that concentration and exposure time.

Conclusion

The pioneering studies on this compound Chloride in the 1940s established it as a potent antimicrobial agent with a broad spectrum of activity. Through meticulous experimental work, early researchers quantified its germicidal efficacy against a range of pathogenic microorganisms and elucidated the fundamental mechanism of its action on the bacterial cell membrane. This foundational knowledge paved the way for the development and widespread use of CPC in various antiseptic and disinfectant applications, a legacy that continues in modern healthcare and consumer products. The detailed methodologies and quantitative data from these early investigations remain a valuable resource for scientists and researchers in the ongoing development of novel antimicrobial agents.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Cetyl Pyridinium Chloride : I. Germicidal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cetyl pyridinium chloride; germicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cetyl Pyridinium Chloride : I. Germicidal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. Phenol coefficient - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. pharmastate.academy [pharmastate.academy]

Cetylpyridinium's Interaction with Microbial Biofilms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetylpyridinium chloride (CPC), a quaternary ammonium compound, is a widely utilized antiseptic in various consumer and clinical products, notably in oral healthcare.[1][2][3] Its efficacy against microbial biofilms, the predominant lifestyle of bacteria and fungi, is a subject of extensive research. This technical guide provides a comprehensive overview of the core interactions between this compound and microbial biofilms, detailing its mechanisms of action, summarizing quantitative efficacy data, and providing detailed experimental protocols for its study.

Core Mechanism of Action: Disruption of Microbial Cell Membranes

The primary antimicrobial activity of this compound stems from its cationic nature, which facilitates a multi-step interaction with the negatively charged components of microbial cell membranes.[2][3] This process ultimately leads to a loss of membrane integrity and cell death.

The bacterial cell membrane, rich in anionic components like lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria, carries a net negative charge.[2] The positively charged pyridinium headgroup of the CPC molecule is electrostatically attracted to this anionic surface. This initial interaction displaces essential divalent cations, such as Ca²⁺ and Mg²⁺, which normally stabilize the membrane structure.[4]

Following this initial binding, the hydrophobic hexadecyl tail of the CPC molecule penetrates and integrates into the lipid bilayer of the cell membrane.[4] This insertion disrupts the highly organized and fluid nature of the membrane, leading to the formation of hydrophilic domains and a decrease in membrane fluidity.[4] As more CPC molecules integrate, these disruptions expand, causing impaired function of membrane-embedded proteins crucial for cellular processes.[4]

At sufficient concentrations, this progressive damage results in the complete disintegration of the membrane, leading to the leakage of vital cytoplasmic contents, including ions, metabolites, and nucleic acids.[2][4] This loss of cellular homeostasis is irreversible and results in cell lysis.[4] Scanning electron microscopy of polymicrobial biofilms treated with CPC has revealed vesicle-like structures on bacterial cell surfaces, indicative of this membrane-disruptive effect.[2][4]

Interaction with the Biofilm Matrix

The extracellular polymeric substance (EPS) matrix of biofilms presents a significant barrier to the penetration of many antimicrobial agents. The cationic nature of this compound allows for interaction with the predominantly anionic components of the EPS, which can initially retard its diffusion into the deeper layers of the biofilm.[2] However, this interaction can also contribute to the disruption of the matrix integrity.

Studies have shown that enzymatic degradation of specific EPS components, such as poly-N-acetylglucosamine (PNAG) with the enzyme dispersin B, can enhance the susceptibility of biofilms to CPC.[2] This suggests that the EPS matrix plays a protective role and that strategies to disrupt it can potentiate the efficacy of this compound.

Effects on Signaling Pathways

While the primary mechanism of CPC is direct membrane disruption, this profound physiological stress indirectly impacts various cellular signaling pathways. The widespread leakage of ions and metabolites disrupts the electrochemical gradients necessary for signal transduction and energy production.

Currently, there is limited direct evidence detailing the specific interaction of this compound with key biofilm-related signaling pathways such as quorum sensing (QS) systems (e.g., agr in Staphylococcus aureus, las and rhl in Pseudomonas aeruginosa) or cyclic-di-GMP (c-di-GMP) signaling. It is plausible that the disruption of the cell membrane and subsequent energy depletion would globally downregulate the expression of genes involved in these signaling cascades, as they are often energy-intensive processes. However, further research is required to elucidate the direct effects of CPC on these specific signaling molecules and their receptors.

Quantitative Efficacy of this compound Against Microbial Biofilms

The effectiveness of this compound has been quantified against a range of microbial biofilms. The following tables summarize key findings from various studies.

Table 1: Efficacy of this compound Chloride (CPC) Against Bacterial Biofilms

| Microorganism(s) | Biofilm Age | CPC Concentration | Exposure Time | Effect | Reference(s) |

| Streptococcus mutans | 24 h | 0.05% | 10 min | ≥ 5-log₁₀ reduction in CFU | [2] |

| Streptococcus mutans | 72 h | 0.1% | 1 min | 3-log₁₀ reduction in CFU | [2] |

| Streptococcus mutans | 72 h | 0.1% | 10 min | ≥ 5-log₁₀ reduction in CFU | [2] |

| Polymicrobial (S. mutans, A. naeslundii, A. odontolyticus) | 72 h | 0.1% | 10 min | 4-log₁₀ (S. mutans), 6-log₁₀ (A. naeslundii), 5.2-log₁₀ (A. odontolyticus) reduction in CFU | [2] |

| Aggregatibacter actinomycetemcomitans (with Dispersin B pretreatment) | 24 h | 0.02% | 5 min | 3-log₁₀ reduction in CFU | [2] |

| Saliva-derived biofilms | 24 h | 0.075% | 2 min | >3-log₁₀ reduction in biofilm formation (pretreatment) | [5][6] |

| Dental Unit Waterline (DUWL) biofilms | 4 days | 0.001562% | 15 min | >90% reduction in biofilm | |

| Dental Unit Waterline (DUWL) biofilms | 4 days | 0.003125% | 15 min | >99% reduction in biofilm | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 48 h | Not specified (in mouthwash) | 0.5, 1, or 2 min | ≤ 60% reduction in viability | [2] |

| Complex multispecies subgingival biofilm | 7 days | 0.075% | 1 min (twice daily for 4 days) | ~60% reduction in metabolic activity, ~96% reduction in total bacterial counts | [7] |

Table 2: Efficacy of this compound Chloride (CPC) Against Fungal Biofilms

| Microorganism(s) | Biofilm Age | CPC Concentration | Exposure Time | Effect | Reference(s) |

| Candida albicans | 48 h | 78 µg/mL | 24 h | Significant reduction in cultivable cells | [8] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the interaction of this compound with microbial biofilms.

Biofilm Formation Assay (Microtiter Plate Method)

This protocol is adapted for screening the anti-biofilm activity of CPC.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound chloride on dental unit waterline biofilms in-vitro [chosunobr.org]

- 4. neuroquantology.com [neuroquantology.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 7. Antimicrobial Activity of Common Mouthwash Solutions on Multidrug-Resistance Bacterial Biofilms | Masadeh | Journal of Clinical Medicine Research [jocmr.org]

- 8. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of Cetylpyridinium Chloride on Human Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cetylpyridinpyridinium chloride (CPC), a quaternary ammonium compound widely used as an antimicrobial agent in various consumer products, has demonstrated significant cytotoxic effects on a range of human cell lines in vitro. This technical guide provides a comprehensive overview of the current understanding of CPC's cytotoxicity, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

Quantitative Cytotoxicity Data

The cytotoxic potential of Cetylpyridinium Chloride has been evaluated across multiple human cell lines, with dose- and time-dependent effects observed. The half-maximal inhibitory concentration (IC50) and other measures of cytotoxicity are summarized below.

| Cell Line | Assay | Exposure Time | IC50 / EC50 | Cytotoxicity | Reference |

| MCF-7 (Breast Cancer) | MTT | 24 hours | 6 µM | 91% at 100 µM | [1][2][3] |

| MCF-10A (Non-tumorigenic Breast) | MTT | 24 hours | 8 µM | 78% at 100 µM | [1][2][3] |

| A549 (Lung Carcinoma) | Not Specified | Not Specified | 5.79 µg/ml | - | [4] |

| Primary Human Keratinocytes | ATP Production | 90 minutes | 1.2 µM (EC50) | - | [5] |

| Human Gingival Fibroblasts | MTT | 24 hours | - | Significant at 0.05% | [6][7][8] |

| Pancreatic Ductal Adenocarcinoma (PDAC) cells | Not Specified | Not Specified | - | Growth inhibition observed | [9] |

Mechanisms of this compound Chloride-Induced Cytotoxicity

CPC exerts its cytotoxic effects through multiple mechanisms, primarily targeting the cell membrane and mitochondria, leading to different forms of cell death, including apoptosis and paraptosis.

Membrane Damage and Mitochondrial Dysfunction

CPC's primary mechanism of action involves the disruption of cellular membranes. As a cationic surfactant, it interacts with the negatively charged components of the cell membrane, leading to increased permeability and loss of integrity.[2][3] This initial damage further facilitates mitochondrial dysfunction.

Key mitochondrial effects include:

-

Inhibition of ATP Synthesis: CPC potently inhibits mitochondrial ATP production.[5][10]

-

Reduced Oxygen Consumption: A decrease in the oxygen consumption rate (OCR) is observed in cells treated with CPC.[5][10]

-

Mitochondrial Calcium Efflux: CPC can cause the release of calcium from the mitochondria.[5][10]

-

Nanostructural Defects: Super-resolution microscopy has revealed that CPC induces nanostructural defects in mitochondria.[5][10]

Induction of Apoptosis

In human lung epithelial A549 cells, CPC has been shown to induce apoptosis through a caspase-3-dependent pathway.[11] This process is characterized by the activation of caspase-3/7 and the cleavage of PARP.[11]

Induction of Paraptosis

In human pancreatic ductal adenocarcinoma (PDAC) cells, CPC has been found to induce paraptosis, a form of programmed cell death distinct from apoptosis.[9] This is initiated by endoplasmic reticulum (ER) stress, leading to the accumulation of misfolded proteins.[9] The subsequent activation of the ERN1-MAP3K5-p38 signaling pathway is a key driver of this process.[9]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in CPC-induced cytotoxicity.

Experimental Protocols

The following section details the methodologies employed in the cited studies to assess the in vitro cytotoxicity of CPC.

Cell Culture

-

Human Breast Cancer Cells (MCF-7) and Non-tumorigenic Breast Cells (MCF-10A): Cells were cultured under standard conditions and exposed to CPC at concentrations ranging from 0.1 to 100 µM for 24 hours.[2][3]

-

Human Gingival Fibroblasts: Cells were cultured in 96-well plates (5000 cells/well) and allowed to adhere for 24 hours before exposure to various dilutions of a 0.05% CPC solution.[6][7][8]

Cytotoxicity Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Cells are seeded in 96-well plates and treated with varying concentrations of CPC for a specified duration (e.g., 24, 48, 72 hours).[6][7][8]

-

After treatment, the medium is replaced with a fresh medium containing MTT solution.

-

The plate is incubated to allow for the formation of formazan crystals by viable cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader, and cell viability is calculated relative to untreated controls.[6][7][8]

-

-

LIVE/DEAD Viability/Cytotoxicity Assay:

-

Calcein AM Assay:

-

This assay specifically assesses cell membrane permeability.

-

Calcein-AM is a non-fluorescent, cell-permeant dye that is converted to the fluorescent calcein in viable cells with intact membranes.

-

Following CPC exposure, cells are incubated with Calcein-AM.

-

The fluorescence intensity, proportional to the number of viable cells, is measured.[2][3]

-

Mitochondrial Function Assays

-

MitoView Staining:

-

ATP Production Assay:

-

Oxygen Consumption Rate (OCR) Measurement:

-

Real-time OCR is measured using an extracellular flux analyzer.

-

This provides a direct assessment of mitochondrial respiration in response to CPC treatment.[5]

-

Genotoxicity Assay

-

Comet Assay (Single Cell Gel Electrophoresis):

-

This assay is used to detect DNA fragmentation, a hallmark of genotoxicity.

-

Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.

-

Damaged DNA migrates further, forming a "comet tail," which is visualized by fluorescence microscopy after staining with a DNA-binding dye.[2][3]

-

The following diagram outlines a general workflow for assessing CPC cytotoxicity.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. This compound chloride inhibits human breast tumor cells growth in a no-selective way - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive pulmonary toxicity assessment of this compound chloride using A549 cells and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial this compound Chloride Causes Functional Inhibition of Mitochondria as Potently as Canonical Mitotoxicants, Nanostructural Disruption of Mitochondria, and Mitochondrial Ca2+ Efflux in Living Rodent and Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajdr.umsha.ac.ir [ajdr.umsha.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound chloride triggers paraptosis to suppress pancreatic tumor growth via the ERN1-MAP3K5-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "Mechanisms of Antimicrobial Agent this compound Chloride Mitochondri . . ." by Sasha R. Weller [digitalcommons.library.umaine.edu]

- 11. Benzalkonium chloride and this compound chloride induce apoptosis in human lung epithelial cells and alter surface activity of pulmonary surfactant monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of Cetylpyridinium Compounds

For Researchers, Scientists, and Drug Development Professionals

Cetylpyridinium chloride (CPC), a cationic quaternary ammonium compound, is a widely utilized antiseptic in pharmaceutical and consumer healthcare products. Its broad-spectrum antimicrobial and antiviral efficacy is intricately linked to its molecular structure. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound and its analogues, providing quantitative data, detailed experimental methodologies, and a visual representation of its mechanisms of action to support further research and development in this area.

Core Structure-Activity Relationship Principles

The fundamental structure of a this compound compound consists of a positively charged pyridinium ring (the hydrophilic head) and a long alkyl chain (the hydrophobic tail). The interplay between these two moieties is the primary determinant of its biological activity.

The primary mechanism of action for the antimicrobial and antiviral effects of this compound compounds is the disruption of microbial cell membranes and viral envelopes. The positively charged pyridinium head electrostatically interacts with the negatively charged components of bacterial cell membranes, such as lipoteichoic acid in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria, as well as the phospholipids in viral envelopes.[1][2] This initial binding facilitates the insertion of the hydrophobic alkyl tail into the lipid bilayer.[1][2] This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular contents like ions and ATP, and ultimately, cell lysis and death.[2][3]

A critical factor in the antimicrobial potency of this compound analogues is the length of the N-alkyl chain. Maximum antimicrobial activity is generally observed with alkyl chains containing 12 to 16 carbon atoms.[1][4] More specifically, optimal activity is achieved with chain lengths of 12 to 14 carbons for Gram-positive bacteria and 14 to 16 carbons for Gram-negative bacteria.[1][4] This optimal length is a balance between the need for sufficient lipophilicity to partition into the lipid membrane and maintaining adequate water solubility.

While the primary target of this compound compounds is the cell membrane, research has revealed that they can also exert effects on intracellular pathways in eukaryotic cells, particularly at lower, non-cytotoxic concentrations. These findings are crucial for understanding the complete biological profile and potential toxicological aspects of these compounds.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the antimicrobial and antiviral activities of this compound chloride (CPC) against a range of pathogens.

| Microorganism | Strain | MIC (µg/mL) | Test Method |

| Staphylococcus aureus | (MSSA) | 2 | Agar Dilution |

| Staphylococcus aureus | (MRSA) | 10 | Agar Dilution |

| Escherichia coli | ATCC 10536 | 16 | Agar Dilution |

| Escherichia coli | (Retail Meat Isolates) | 8 - 512 | Agar Dilution |

| Pseudomonas stutzeri | (CPC-adapted) | 150 - 400 | Broth Microdilution |

| Pseudomonas aeruginosa | (CPC-adapted) | 2000 | Broth Microdilution |

| Virus | Strain | EC50 (µg/mL) | Assay |

| Influenza A and B viruses | Various (including oseltamivir-resistant) | 5 - 20 | Hemagglutination and TCID50 |

| SARS-CoV-2 | Wuhan, Alpha, Beta, Gamma | 10 - 40 (inhibited infectivity) | Plaque Assay |

Mechanisms of Action and Signaling Pathways

The biological effects of this compound compounds can be visualized through several key pathways.

Antimicrobial Mechanism of Action

The primary mode of antimicrobial action involves a multi-step disruption of the bacterial cell membrane.

Inhibition of Mast Cell Signaling

In eukaryotic cells, CPC has been shown to interfere with mast cell degranulation by inhibiting key signaling molecules.

References

An In-Depth Technical Guide to the Degradation Pathways and Byproducts of Cetylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetylpyridinium chloride (CPC), a quaternary ammonium compound, is widely utilized as an antiseptic agent in various pharmaceutical and personal care products, including mouthwashes, lozenges, and nasal sprays.[1][2][3] Its broad-spectrum antimicrobial activity is attributed to its ability to disrupt microbial cell membranes.[4] However, the widespread use of CPC has raised concerns about its environmental fate and the potential formation of harmful degradation byproducts. This technical guide provides a comprehensive overview of the degradation pathways of CPC through various chemical and biological processes, the resulting byproducts, and the experimental methodologies used for their analysis.

Degradation Pathways and Byproducts

The degradation of this compound chloride can proceed through several pathways, including biodegradation, photocatalysis, ozonation, and chlorination. Each of these processes involves distinct mechanisms and leads to a unique profile of intermediate and final byproducts.

Biodegradation

Under aerobic conditions, the biodegradation of the pyridine ring of CPC is initiated by a monooxygenase enzyme that catalyzes the cleavage of the ring. This is followed by a series of enzymatic reactions, including dehydrogenation, hydrolysis, and further oxidation, ultimately leading to the formation of succinic acid, which can enter the citric acid cycle.[5][6] The degradation of the cetyl (C16 alkyl) chain typically proceeds via terminal oxidation to form a primary alcohol (1-hexadecanol). This alcohol is then further oxidized to the corresponding aldehyde (hexadecanal) and then to a fatty acid (palmitic acid). The resulting fatty acid subsequently enters the β-oxidation pathway, where it is sequentially broken down into two-carbon acetyl-CoA units.[7][8]

While CPC is readily biodegradable at low concentrations (0.006–0.3 mg/L), it can inhibit microbial activity at higher concentrations (≥ 1 mg/L).[9][10][11] The presence of sorbents like silica can mitigate this inhibitory effect.[11]

Key Biodegradation Byproducts:

-

Pyridine ring intermediates: (Z)-N-(4-oxobut-1-enyl)formamide, succinate semialdehyde, succinic acid[5]

-

Cetyl chain intermediates: 1-hexadecanol, hexadecanal, palmitic acid, acetyl-CoA[7]

Diagram of the Proposed Biodegradation Pathway of this compound Chloride

Caption: Proposed aerobic biodegradation pathway of this compound chloride.

Photocatalysis

The photocatalytic degradation of CPC is typically carried out using semiconductor photocatalysts such as titanium dioxide (TiO₂) and zinc oxide (ZnO).[12][13][14] Upon irradiation with UV light, these catalysts generate highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which are powerful oxidizing agents.[15]

The degradation process is initiated by the attack of hydroxyl radicals on the CPC molecule. One of the primary initial steps is the opening of the pyridine ring, which can proceed through the formation of pyridyl and pyridyne radical intermediates.[16] The cetyl chain is also susceptible to attack by hydroxyl radicals, leading to the formation of a variety of oxygenated byproducts, including long-chain alcohols, aldehydes, and carboxylic acids, which are subsequently degraded into smaller molecules.[17][18] Complete mineralization to CO₂, water, and inorganic ions is the ultimate goal of this process.[15] The degradation of CPC via photocatalysis generally follows pseudo-first-order kinetics.[13]

Key Photocatalytic Degradation Byproducts:

-

Pyridine ring intermediates: Pyridyl radicals, pyridyne radicals[16]

-

Cetyl chain intermediates: Long-chain alcohols, aldehydes, and carboxylic acids

Diagram of the Photocatalytic Degradation Pathway of this compound Chloride

Caption: Generalized photocatalytic degradation pathway of this compound chloride.

Ozonation

Ozone is a strong oxidant that can directly react with CPC or indirectly degrade it through the formation of hydroxyl radicals. The initial step in the ozonation of the pyridine moiety is believed to be the formation of an ozone adduct at the nitrogen atom, leading to the formation of pyridine-N-oxide.[16][19] Further reaction with ozone can lead to the opening of the aromatic ring. The long alkyl chain is also susceptible to oxidation by ozone and hydroxyl radicals, resulting in the formation of shorter-chain carboxylic acids, aldehydes, and ketones.[20][21] However, the complete mineralization of quaternary ammonium compounds by ozonation can be challenging, potentially leading to the formation of persistent polar byproducts.[6]

Key Ozonation Byproducts:

Diagram of the Ozonation Degradation Pathway of this compound Chloride

Caption: Generalized ozonation degradation pathway of this compound chloride.

Chlorination

The reaction of CPC with chlorine (hypochlorite) in drinking water treatment can lead to the formation of various disinfection byproducts (DBPs). Quaternary ammonium compounds, in general, have been identified as precursors to DBPs such as trihalomethanes (THMs) and haloacetonitriles (HANs).[19][22] QACs with aromatic structures, like CPC, tend to have higher molar yields of these DBPs compared to those with only alkyl chains.[19] The presence of bromide in the water can lead to a shift from chlorinated to more toxic brominated DBPs.[19] The specific reaction pathways and the full range of byproducts from the chlorination of CPC are complex and require further investigation.

Key Chlorination Byproducts:

-

Potentially other chlorinated and brominated organic compounds[19]

Quantitative Data Summary

The following tables summarize quantitative data on the degradation of this compound chloride from various studies.

Table 1: Biodegradation of this compound Chloride

| Initial CPC Concentration (mg/L) | Mineralization (%) | Time (days) | Conditions | Reference |

| 0.006 - 0.3 | >60 | 10 | OECD 310 Headspace Test | [9],[10],[11] |

| 1 | Inhibited | 28 | OECD 310 Headspace Test | [9],[10],[11] |

| 1 (with SiO₂) | >60 | 28 | OECD 310 Headspace Test with sorbent | [11] |

| 10 (with SiO₂) | ~20 | 28 | OECD 310 Headspace Test with sorbent | [11] |

Table 2: Photocatalytic Degradation of this compound Chloride

| Catalyst | Initial CPC Concentration (mg/L) | Degradation (%) | Time (hours) | Light Source | Reference |

| ZnO | 10 | 87 | 8 | 400W Mercury Vapor Lamp | [12] |

| TiO₂ | 10 | Not specified, less than ZnO | 8 | 400W Mercury Vapor Lamp | [12] |

| SnO₂ | 10 | Not specified, less than TiO₂ | 8 | 400W Mercury Vapor Lamp | [12] |

Table 3: Chlorination Disinfection Byproduct Formation from this compound Chloride

| DBP | Molar Yield (µmol/mol) | Disinfectant | Conditions | Reference |

| Dichloroacetonitrile | 980 | Free Chlorine | 0.1 mM CPC, 5 mg/L Cl₂ | [22] |

| Trichloromethane | Not specified, but formed | Free Chlorine | 0.1 mM CPC, 5 mg/L Cl₂ | [22] |

| Dichloroacetonitrile | 4000 | Monochloramine | 0.1 mM CPC, 140 mg/L as Cl₂ | [22] |

Experimental Protocols

Sample Preparation for Degradation Studies

A typical experimental setup for studying CPC degradation involves preparing an aqueous solution of CPC of a known concentration. For photocatalysis, a specific amount of the photocatalyst is added to the solution. The reaction is initiated by a light source (e.g., UV lamp) or the addition of an oxidant (e.g., ozone, chlorine). Samples are withdrawn at different time intervals, and the reaction is quenched, often by adding a substance like sodium thiosulfate for chlorination studies or by filtering out the photocatalyst.

Analytical Methodologies

a) High-Performance Liquid Chromatography (HPLC) for CPC Quantification

HPLC is a common technique for monitoring the concentration of CPC during degradation experiments.[12][13]

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C8 or C18 reversed-phase column is typically used.[16][23]

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.05 M phosphoric acid) and an organic solvent (e.g., acetonitrile, methanol).[16][23]

-

Flow Rate: Typically around 1.0 mL/min.[16]

-

Detection: UV detection at a wavelength where CPC absorbs significantly, such as 258 nm or 220 nm.[16][23]

-

Quantification: The concentration of CPC is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of CPC standards.

b) Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification

GC-MS is a powerful tool for identifying volatile and semi-volatile degradation byproducts. For polar byproducts such as carboxylic acids, alcohols, and amines, a derivatization step is necessary to increase their volatility.[4][11][14][24][25][26][27]

-

Sample Preparation and Extraction: Byproducts from the aqueous sample are typically extracted using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with an appropriate organic solvent. The extract is then concentrated.

-

Derivatization (Example for Carboxylic Acids and Alcohols - Silylation):

-

Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried residue.[27]

-

Heat the mixture at a specific temperature (e.g., 60-70 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.[27]

-

-

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to separate the byproducts based on their boiling points.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra of the separated compounds are recorded.

-

-

Identification: The identification of byproducts is achieved by comparing their mass spectra with a library of known compounds (e.g., NIST library) and, when possible, by comparing their retention times and mass spectra with those of authentic standards.

c) Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Polar Byproduct Analysis

UPLC-MS/MS is highly effective for the analysis of polar and non-volatile degradation products that are not amenable to GC-MS analysis.[1][28][29]

-

Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

Column: A reversed-phase C18 or HILIC column.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometry: Electrospray ionization (ESI) is commonly used in either positive or negative ion mode, depending on the nature of the analytes. The tandem mass spectrometer allows for the selection of a specific parent ion and its fragmentation to produce a characteristic daughter ion spectrum, providing high selectivity and structural information for identification.

Diagram of a General Experimental Workflow for CPC Degradation Studies

References

- 1. Identification of surfactant degradation products as toxic organic compounds present in sewage sludge - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 2. helixchrom.com [helixchrom.com]

- 3. gcms.cz [gcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. Bacterial metabolism of long-chain n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 7. Bacterial metabolism of long-chain <i>n</i>-alkanes - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. Facile Ozonation of Light Alkanes to Oxygenates with High Atom Economy in Tunable Condensed Phase at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 12. ijrrjournal.com [ijrrjournal.com]

- 13. HPLC Method for Analysis of this compound Chloride and Triethylene Glycol on Obelisc N Column | SIELC Technologies [sielc.com]

- 14. google.com [google.com]

- 15. In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Quaternary ammonium compounds serve as disinfection byproduct precursors - American Chemical Society [acs.digitellinc.com]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 23. scispace.com [scispace.com]

- 24. benchchem.com [benchchem.com]

- 25. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]

- 26. diverdi.colostate.edu [diverdi.colostate.edu]

- 27. Derivatization techniques for free fatty acids by GC [restek.com]

- 28. waters.com [waters.com]

- 29. Determination of non-ionic surfactants and polar degradation products in influent and effluent water samples and sludges of sewage treatment plants by a generic solid-phase extraction protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cetylpyridinium Chloride in Disrupting Quorum Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cetylpyridinium chloride (CPC), a quaternary ammonium compound widely recognized for its potent antimicrobial properties, is a staple in numerous oral hygiene and antiseptic formulations. Its primary mechanism of action is the disruption of bacterial cell membrane integrity, leading to cell lysis and death. However, emerging research suggests a more nuanced role for CPC, particularly at sub-lethal concentrations, in modulating bacterial gene expression, including pathways related to virulence and community behavior. This technical guide delves into the current understanding of how CPC may disrupt bacterial quorum sensing (QS), the sophisticated communication system bacteria use to coordinate group behaviors. While direct inhibition of core QS signaling components by CPC has not been definitively established, evidence points towards an indirect modulatory role through altered gene expression. This guide provides a comprehensive overview of the known mechanisms, quantitative data from relevant studies, detailed experimental protocols for assessing anti-QS activity, and visualizations of key signaling pathways.

Primary Mechanism of Action of this compound Chloride

The well-established primary mechanism of action for this compound chloride is its function as a cationic surfactant. The positively charged pyridinium headgroup of the CPC molecule interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This electrostatic interaction facilitates the insertion of the hydrophobic cetyl tail into the lipid bilayer, disrupting its fluidity and integrity. At bactericidal concentrations, this leads to the formation of pores, leakage of essential cytoplasmic contents, and ultimately, cell death.

Disruption of Quorum Sensing and Related Gene Expression

While direct cell killing is the most prominent effect of CPC at higher concentrations, its influence on bacterial behavior at sub-minimal inhibitory concentrations (sub-MIC) is an area of growing interest. At these levels, CPC may not cause cell death but can induce a stress response and alter gene expression, potentially interfering with quorum sensing-regulated processes.

Modulation of Virulence Gene Expression

Research has demonstrated that sub-MIC levels of CPC can significantly suppress the expression of specific genes associated with virulence, without affecting overall metabolic activity. A notable example is the reduction of volatile sulfur compounds (VSCs) responsible for halitosis. In studies involving Porphyromonas gingivalis and Fusobacterium nucleatum, CPC has been shown to downregulate the genes responsible for producing methyl mercaptan (CH₃SH) and hydrogen sulfide (H₂S)[1]. This indicates that CPC can act as a modulator of bacterial gene expression, a key characteristic of a quorum sensing inhibitor.

A broader transcriptomics analysis using RNA-Seq has revealed that CPC has a robust effect on the gene expression profiles of several oral pathogenic bacteria[2][3]. This suggests that the impact of CPC extends beyond a few specific genes and may involve a more global alteration of bacterial transcription, which could encompass quorum sensing-regulated networks.

Potential for Indirect Disruption of Quorum Sensing

The membrane-disrupting nature of CPC may indirectly interfere with quorum sensing in several ways:

-

Alteration of Signaling Protein Function: Many proteins involved in quorum sensing, including sensor kinases and signal synthases, are localized to the cell membrane. By altering the membrane's physical properties, CPC could impair the function of these critical signaling components[4][5][6][7].

-

Induction of a General Stress Response: Exposure to sub-lethal concentrations of membrane-active agents like CPC can trigger a general stress response in bacteria. This response often involves the upregulation and downregulation of numerous genes, which may include those that are also part of the quorum sensing regulon.

-

Class Effect of Quaternary Ammonium Compounds: Studies on other quaternary ammonium compounds (QACs) have shown that they can modulate the expression of QS-regulated genes in Pseudomonas aeruginosa[8]. This suggests that the ability to interfere with bacterial signaling may be a broader characteristic of this class of compounds.

It is important to note that there is currently a lack of direct evidence demonstrating that CPC competitively binds to and inhibits acyl-homoserine lactone (AHL) or autoinducer peptide (AIP) receptors, or that it directly inhibits the enzymatic activity of signal synthases.

Quantitative Data on the Effects of this compound Chloride

The following tables summarize quantitative data from studies investigating the effects of CPC and other quaternary ammonium compounds on bacterial virulence and gene expression.

Table 1: Effect of this compound Chloride on Virulence Factor Production and Gene Expression

| Organism | Compound | Concentration | Effect | % Reduction / Change | Reference |

| Porphyromonas gingivalis | CPC | 1.5 µg/mL (sub-MIC) | CH₃SH Production | 69.84% ± 2.88% | [1] |

| Porphyromonas gingivalis | CPC | 1.5 µg/mL (sub-MIC) | mgl mRNA Expression | 81.58% ± 20.33% | [1] |

| Fusobacterium nucleatum | CPC | 1.5 µg/mL (sub-MIC) | H₂S Production | 82.55% ± 8.36% | [1] |

| Fusobacterium nucleatum | CPC | 1.5 µg/mL (sub-MIC) | cdl mRNA Expression | 61.76% ± 13.75% | [1] |

Table 2: Effect of a Quaternary Ammonium Compound (Ethylbenzalkyl dimethyl ammonium chloride - EBAC) on Quorum Sensing-Regulated Virulence Factors in Pseudomonas aeruginosa

| Virulence Factor | Compound | Concentration | % Increase in Production | Reference |

| Pyocyanin | EBAC | sub-MIC | ~150% | [8] |

| Elastase | EBAC | sub-MIC | ~120% | [8] |

Note: The study on EBAC showed an increase in virulence factor production at sub-MIC concentrations, highlighting the complex and sometimes counterintuitive effects of QACs on bacterial signaling.

Key Quorum Sensing Signaling Pathways

The following diagrams illustrate the canonical Las and Rhl quorum sensing pathways in Pseudomonas aeruginosa, which are common targets for quorum sensing inhibitors.

Experimental Protocols

The following protocols provide methodologies for assessing the quorum sensing inhibitory potential of compounds like CPC.

Violacein Inhibition Assay in Chromobacterium violaceum

This assay is a common primary screen for QS inhibitors. C. violaceum produces the purple pigment violacein, which is under the control of a quorum sensing system. Inhibition of violacein production without inhibiting bacterial growth suggests QS disruption.

Materials:

-

Chromobacterium violaceum (e.g., ATCC 12472)

-

Luria-Bertani (LB) broth and agar

-

Test compound (CPC) stock solution

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Methodology:

-

Inoculum Preparation: Culture C. violaceum in LB broth overnight at 30°C. Dilute the overnight culture in fresh LB broth to an OD₆₀₀ of 0.1.

-